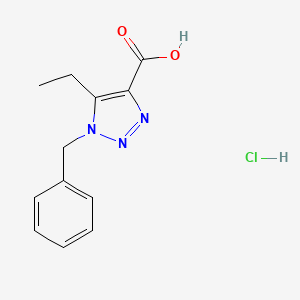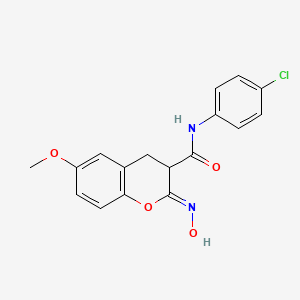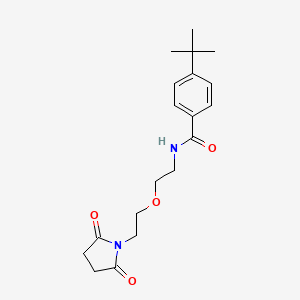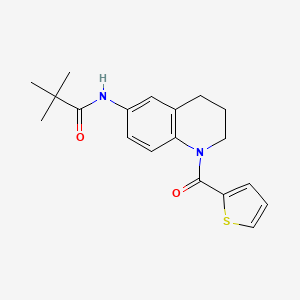
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile, also known as DMTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学的研究の応用
1. Photophysical Properties and Application Prospects
A study by (Eltyshev et al., 2021) investigated new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core. These compounds exhibited a wide range of fluorescent colors and intensities depending on the substituents. The research found that thiazoles show multifunctional properties, good emission in solid phase and suspension, and are applicable in biological experiments due to their penetration into living cells and accumulation in lysosomes.
2. Reduction Processes in Chemical Synthesis
Research by (Frolov et al., 2005) explored the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride. This study contributes to understanding the chemical processes involved in synthesizing related compounds and their structural confirmation through X-ray diffraction analysis.
3. Synthesis and Biological Evaluation
A paper by (Bhale et al., 2018) discussed the synthesis of similar compounds and their therapeutic potential. The synthesized compounds demonstrated significant anticancer, antioxidant, and anti-inflammatory properties, indicating the potential medicinal applications of these chemical structures.
4. Potential Antimicrobial Applications
The study by (Zaki et al., 2016) explored the antimicrobial activity of related compounds. It highlights the use of these compounds in combating various microbial infections, showcasing their importance in the development of new antimicrobial agents.
5. Applications in Corrosion Inhibition
Research conducted by (Farahati et al., 2019) investigated the synthesis of thiazoles and their ability to inhibit corrosion on copper surfaces. This study suggests the potential industrial applications of these compounds as corrosion inhibitors.
6. Role in Synthesis of Novel Azo Dyes
A study by (Kim et al., 2001) focused on the role of (dialkylamino)thiazole dimers in synthesizing azo dyes. These findings contribute to the field of dye chemistry and its applications in various industries.
7. Anticancer Activity Evaluation
The work of (Özen et al., 2016) involved synthesizing and testing compounds for anticancer activity. The study provides insight into the potential use of these compounds in developing new cancer drugs.
8. Potential in Acetylcholinesterase Inhibition
Research by (de la Torre et al., 2012) presented (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles as selective inhibitors of acetylcholinesterase, indicating their potential in treating neurological disorders.
9. Application in Organic Synthesis and Molecular Structure Analysis
The synthesis and structural analysis of related compounds were explored in studies by (Pakholka et al., 2021) and (Ead et al., 1990). These studies provide valuable insights into the synthesis processes and structural properties of thiazole-based compounds.
特性
IUPAC Name |
(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-5-4-6-17(9-14)23-12-16(11-22)21-24-18(13-27-21)15-7-8-19(25-2)20(10-15)26-3/h4-10,12-13,23H,1-3H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCPIPQMKRTDKP-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B3014729.png)





![N-(4-bromophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014740.png)
![11-Methyl-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B3014742.png)
![ethyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3014744.png)
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3014746.png)

![2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B3014748.png)
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B3014750.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-5-methylphenyl)amino]acetamide](/img/structure/B3014751.png)